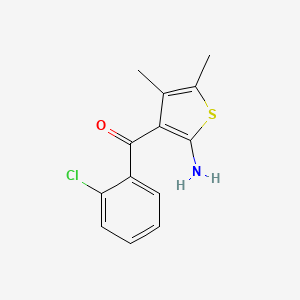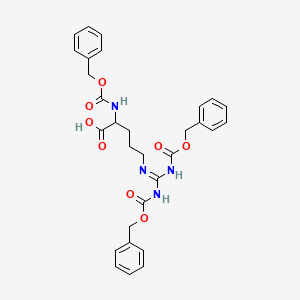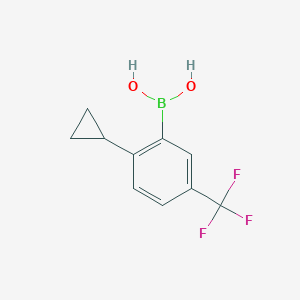![molecular formula C16H20ClNO4S B14070789 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is a chemical compound with the molecular formula C16H20ClNO4S and a molecular weight of 357.85 g/mol It is known for its unique structure, which includes a mesityl group attached to a tetrahydrobenzo[d]thiazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenylamine (mesitylamine) with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazolium ring. The resulting product is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to its corresponding thiazolidine form.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of kinases such as CK2 and GSK3β, which are involved in various cellular processes, including tumor suppression.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as kinases. For example, it inhibits CK2 and GSK3β by binding to their active sites, thereby preventing the phosphorylation of target proteins like PTEN. This inhibition can lead to the activation of tumor suppressor pathways and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-3-(2,4,6-trimethylphenyl)-benzothiazolium Perchlorate: Similar in structure but may have different substituents on the benzothiazolium ring.
3-(2,6-Diisopropylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium Perchlorate: Another derivative with different alkyl groups on the phenyl ring.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is unique due to its specific mesityl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications .
Eigenschaften
Molekularformel |
C16H20ClNO4S |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H20NS.ClHO4/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17;2-1(3,4)5/h8-10H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RKHWNVWIYUUFNH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)







